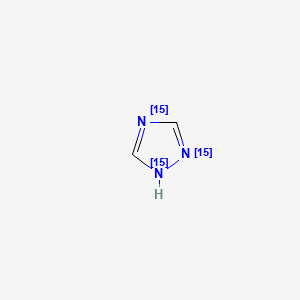

(1,2,4-15N3)1H-1,2,4-Triazol

Descripción general

Descripción

1,2,4-Triazole is a type of azole, which is a class of five-membered nitrogen-containing heterocycles . It has a molecular formula of C2H3N3 and can act as isosteres of amide, ester, and carboxylic acid . It is an integral part of various drugs available in clinical therapy, including antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory agents .

Synthesis Analysis

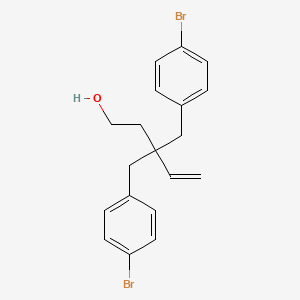

The synthesis of 1,2,4-triazole derivatives has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole, and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones .Molecular Structure Analysis

1,2,4-Triazole exists in two tautomeric forms, A and B, in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) . It is a planar molecule with C-N and N-N distances falling into a narrow range of 136 - 132 picometers, consistent with its aromaticity .Chemical Reactions Analysis

1,2,4-Triazole shows both electrophilic and nucleophilic substitution reactions due to its high electron density . Electrophilic substitution occurs at nitrogen atoms only .Physical and Chemical Properties Analysis

1,2,4-Triazole is a stable compound and is difficult to cleave . It is amphoteric, being susceptible to both N-protonation and deprotonation in aqueous solution .Aplicaciones Científicas De Investigación

Aplicaciones farmacológicas

Los triazoles, incluido el 1,2,4-triazol, tienen aplicaciones farmacológicas superiores . Tienen propiedades biológicas significativas que incluyen actividades antimicrobianas, antivirales, antituberculosas, anticancerígenas, anticonvulsivas, analgésicas, antioxidantes, antiinflamatorias y antidepresivas .

Descubrimiento de fármacos

Los 1,2,3-triazoles han encontrado amplias aplicaciones en el descubrimiento de fármacos . Muchos compuestos medicinales prominentes que tienen un núcleo de 1,2,3-triazol están disponibles en el mercado .

Síntesis orgánica

Los 1,2,3-triazoles se utilizan en síntesis orgánica . Son parte de bloques de construcción esenciales como aminoácidos, nucleótidos, etc. .

Química de polímeros

Los 1,2,3-triazoles tienen aplicaciones en la química de polímeros . Tienen alta estabilidad química y un fuerte momento dipolar .

Química supramolecular

Los 1,2,3-triazoles se utilizan en química supramolecular . Tienen capacidad de enlace de hidrógeno

Mecanismo De Acción

Target of Action

(1,2,4-15N3)1H-1,2,4-Triazole, also known as 1,2,4-Triazole-1,2,4-15N3, is a heterocyclic compound that is readily capable of binding in the biological system with a variety of enzymes and receptors . This compound is considered interesting due to its significant pharmacological activities .

Mode of Action

The action of 1,2,4-Triazole-1,2,4-15N3 and its derivatives is based on their ability to interact with their targets, leading to various changes. For instance, some derivatives of 1,2,4-triazole have been found to inhibit the biosynthesis of ergosterol, a major steroid in fungal membranes, by blocking 14-α-demethylation . This process results in the accumulation of 14-α-methyl-steroids and disruption of the fungal membranes .

Biochemical Pathways

1,2,4-Triazole-1,2,4-15N3 and its derivatives affect various biochemical pathways. For example, they have been found to exhibit antimicrobial, antioxidant, and antiviral potential . They can also inhibit certain ethanol-induced behavior effects .

Result of Action

The molecular and cellular effects of 1,2,4-Triazole-1,2,4-15N3’s action depend on its specific targets and the nature of its interaction with these targets. For instance, by inhibiting the biosynthesis of ergosterol in fungal membranes, 1,2,4-triazole derivatives can disrupt the structure and function of these membranes, leading to the death of the fungal cells .

Safety and Hazards

Direcciones Futuras

1,2,4-Triazole is an emerging privileged scaffold with a broad range of therapeutic applications across scientific disciplines . The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus provides scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity .

Propiedades

IUPAC Name |

(1,2,4-15N3)1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)/i3+1,4+1,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPMIYGKQJPBQR-FRSWOAELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=[15N]C=[15N][15NH]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745937 | |

| Record name | (~15~N_3_)-1H-1,2,4-Triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173023-70-5 | |

| Record name | (~15~N_3_)-1H-1,2,4-Triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173023-70-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,10(4H,6H)-dione](/img/structure/B570096.png)

![Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate](/img/structure/B570105.png)

![(5R,6R)-3-[(Z)-2-acetamidoethenyl]sulfanyl-7-oxo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B570111.png)